molecular formula C8H5N3S B1166933 Protein hydrolyzates, wheat gluten CAS No. 100684-25-1

Protein hydrolyzates, wheat gluten

Cat. No. B1166933
CAS RN: 100684-25-1
InChI Key:
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Description

Synthesis Analysis

The synthesis of WGH involves sequential enzymatic hydrolysis. The hydrolysis is performed with different combinations of commercial endo-proteases (Alcalase, Neutrase, and Protamex) and Flavourzyme under limited hydrolysis conditions . The hydrolysates of gluten are popular in the production of food, particularly food foams .


Molecular Structure Analysis

The molecular structure of WGH varies greatly under different freezing temperatures . Higher or lower freezing temperatures may lead to the deterioration of gluten molecular structure due to the influence of water migration during freezing storage .


Chemical Reactions Analysis

The chemical reactions involved in the production of WGH primarily include enzymatic hydrolysis. This process breaks down wheat proteins into smaller components, enhancing their water solubility and functional properties .


Physical And Chemical Properties Analysis

WGH possesses a higher proportion of <1 kDa fraction than those hydrolyzed with other combinations . It has lower turbidity, better thermal stability, and higher L* value than other sequences . It also has enhanced water solubility and functional properties .

Mechanism of Action

The mechanism of action of WGH is primarily based on its enhanced water solubility and functional properties. WGH produced by various proteases have been reported to improve water solubility and emulsifying capacities . In addition, it can help absorb wheat gluten completely in the gut, reducing allergen reactions .

Future Directions

The future directions for WGH include its potential use as a bioactive peptide ingredient in the beverage industry . There is also interest in utilizing WGH to fortify protein in beverages . Furthermore, the development of new and more advanced technologies are currently being applied to improve and enrich the bread, having increased fortified nutrients, gluten-free, highly stable with enhanced shelf-life, and long-lasting .

properties

CAS RN

100684-25-1

Product Name

Protein hydrolyzates, wheat gluten

Molecular Formula

C8H5N3S

Molecular Weight

0

Origin of Product

United States

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